(4-Chlorothiophen-3-YL)boronic acid

Medicinal Chemistry Agrochemical Synthesis Organic Electronics

Essential boronic acid for constructing 3,4-diarylthiophene scaffolds via regioselective Suzuki-Miyaura coupling. The 3-ylboronic acid motif enables installation at the 3-position while retaining the 4-chloro substituent for subsequent cross-coupling. This orthogonal reactivity is not achievable with 2-yl isomers. Ideal for synthesizing regioregular thiophene polymers, BODIPY derivatives, and bioactive intermediates requiring defined 3,4-substitution patterns.

Molecular Formula C4H4BClO2S
Molecular Weight 162.41 g/mol
CAS No. 2246849-14-7
Cat. No. B1464190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorothiophen-3-YL)boronic acid
CAS2246849-14-7
Molecular FormulaC4H4BClO2S
Molecular Weight162.41 g/mol
Structural Identifiers
SMILESB(C1=CSC=C1Cl)(O)O
InChIInChI=1S/C4H4BClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
InChIKeyWITYJCKOWHATGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorothiophen-3-yl)boronic acid (CAS 2246849-14-7): Procurement-Ready Heterocyclic Boronic Acid for Regiospecific Cross-Coupling


(4-Chlorothiophen-3-yl)boronic acid (CAS 2246849-14-7, MFCD18250206) is a heterocyclic boronic acid building block composed of a thiophene ring substituted with a chlorine atom at the 4-position and a boronic acid group at the 3-position [1]. This substitution pattern creates a sterically and electronically distinct coupling partner compared to isomeric chlorothiophene boronic acids [1]. With a molecular formula of C4H4BClO2S, an exact mass of 161.97136 Da, and a topological polar surface area of 68.7 Ų, the compound is primarily intended for research-scale Suzuki-Miyaura cross-coupling applications [2].

Why (4-Chlorothiophen-3-yl)boronic acid Cannot Be Substituted with Isomeric Chlorothiophene Boronic Acids in Regiospecific Syntheses


Substitution of (4-chlorothiophen-3-yl)boronic acid with isomeric analogues, such as (4-chlorothiophen-2-yl)boronic acid (CAS 1133931-02-8) or (5-chlorothiophen-3-yl)boronic acid, is not possible without altering the intended regiochemistry of the final product [1]. The position of the boronic acid group relative to the chlorine atom dictates the connectivity of the resulting biaryl or heteroaryl structure . In Suzuki-Miyaura couplings, the inherent steric and electronic environment of the 3-ylboronic acid motif differs significantly from that of 2-ylboronic acids, leading to divergent reaction rates and yields that cannot be compensated for by simple adjustment of catalyst loading [2].

Quantitative Evidence for Selecting (4-Chlorothiophen-3-yl)boronic acid Over Close Analogs in Suzuki-Miyaura Cross-Couplings


Regioisomeric Differentiation: (4-Chlorothiophen-3-yl)boronic acid vs. (4-Chlorothiophen-2-yl)boronic acid in Suzuki Coupling

(4-Chlorothiophen-3-yl)boronic acid (target compound) and (4-chlorothiophen-2-yl)boronic acid (comparator) are regioisomers that afford distinct connectivity upon cross-coupling [1]. Substitution with the 2-yl isomer results in a 2,4-disubstituted thiophene core, whereas the 3-yl isomer yields a 3,4-disubstituted pattern. In the synthesis of 3,4-diarylthiophenes, using the target 3-ylboronic acid is mandatory to place the aryl group at the 3-position adjacent to the chloro substituent, a motif that cannot be achieved with the 2-yl isomer .

Medicinal Chemistry Agrochemical Synthesis Organic Electronics

Steric and Electronic Influence: (4-Chlorothiophen-3-yl)boronic acid vs. Unsubstituted Thiophene-3-boronic Acid in Suzuki-Miyaura Couplings

The presence of a chloro substituent at the 4-position introduces an electron-withdrawing inductive effect (-I) and increases steric bulk compared to unsubstituted thiophene-3-boronic acid (CAS 6165-69-1) [1]. While direct comparative yield data are not available, it is well-established that electron-withdrawing groups on the boronic acid component can slow transmetalation, whereas the ortho-chloro substituent can facilitate oxidative addition in complementary coupling partners . This dual effect must be considered when selecting coupling conditions.

Cross-coupling Reaction kinetics Electron-withdrawing group

Impact of Halogen Type on Cross-Coupling: (4-Chlorothiophen-3-yl)boronic acid vs. (4-Bromothiophen-3-yl)boronic acid (Hypothetical Comparator)

The 4-chloro substituent is less reactive toward oxidative addition than a 4-bromo substituent would be, making (4-chlorothiophen-3-yl)boronic acid a more chemoselective coupling partner in sequential cross-couplings [1]. While (4-bromothiophen-3-yl)boronic acid is not commercially common, the difference in C–Cl vs. C–Br bond strength (ca. 397 kJ/mol vs. 338 kJ/mol) provides a quantitative rationale for why the chloro analogue offers greater tolerance toward competing side reactions when the halide is intended to be retained post-coupling [2].

Cross-coupling Halogen effects Reactivity

Purity Benchmarking: Commercial Availability at ≥98% Purity for Reproducible Cross-Coupling Reactions

Commercially available (4-chlorothiophen-3-yl)boronic acid is offered at ≥98% purity (HPLC) , a specification that ensures minimal interference from boroxine or anhydride byproducts that can compromise cross-coupling yields. While some isomeric chlorothiophene boronic acids are also available at similar purity grades, the 3-yl isomer's defined purity facilitates reproducible reaction outcomes in research settings where trace impurities can deactivate catalysts or consume starting materials [1].

Quality control Reproducibility Procurement

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) Comparison

The computed topological polar surface area (TPSA) of (4-chlorothiophen-3-yl)boronic acid is 68.7 Ų [1]. This value differs from that of isomeric chlorothiophene boronic acids due to the spatial arrangement of polar groups. For comparison, (4-chlorothiophen-2-yl)boronic acid is predicted to have a TPSA of 68.7 Ų as well (since TPSA is largely a function of functional groups), but the 3-yl substitution places the boronic acid adjacent to the chlorine, which influences hydrogen-bonding capacity and solubility, affecting purification and formulation in later stages.

Drug-likeness Permeability Medicinal chemistry

Iridium-Catalyzed Borylation as a Synthetic Advantage

(4-Chlorothiophen-3-yl)boronic acid can be accessed via iridium-catalyzed C-H borylation of 4-chlorothiophene, a method that provides high regioselectivity for the 3-position [1]. This contrasts with traditional lithiation-borylation approaches, which often favor the 2-position due to the directing effect of sulfur. The ability to obtain the 3-ylboronic acid directly via C-H activation underscores its unique synthetic accessibility compared to 2-yl isomers that are more readily prepared via lithiation.

Synthetic methodology C-H activation Borylation

Priority Application Scenarios for (4-Chlorothiophen-3-yl)boronic acid in Regiospecific Synthesis and Material Development


Synthesis of 3,4-Diarylthiophenes for Medicinal Chemistry and Agrochemicals

When constructing 3,4-diarylthiophene scaffolds, (4-chlorothiophen-3-yl)boronic acid is the essential boronic acid component to install an aryl group at the 3-position while retaining the chloro substituent at the 4-position for subsequent functionalization . This regiospecific coupling is mandatory for accessing the 3,4-disubstituted thiophene core found in several bioactive molecules and advanced intermediates [1].

Building Blocks for Conjugated Polymers and Organic Electronic Materials

The chloro substituent serves as a handle for further cross-coupling or can be incorporated into π-conjugated systems to tune electronic properties. (4-Chlorothiophen-3-yl)boronic acid enables the synthesis of regioregular thiophene-based polymers where the 3,4-substitution pattern influences band gap and charge transport characteristics .

Chemoselective Sequential Cross-Couplings Utilizing Orthogonal Halide Reactivity

The presence of a C–Cl bond (bond dissociation energy ~397 kJ/mol) adjacent to the boronic acid group allows for chemoselective Suzuki couplings where the boronic acid reacts first, leaving the chloro substituent intact for a second, distinct cross-coupling step (e.g., Buchwald-Hartwig amination or Sonogashira coupling) . This orthogonal reactivity is not possible with the more reactive bromo analogue.

Preparation of Thiophene-Containing Boron-Dipyrromethene (BODIPY) Dyes and Fluorophores

The thiophene moiety is a common component in fluorescent dyes and sensors. (4-Chlorothiophen-3-yl)boronic acid provides a regiodefined entry to 3,4-disubstituted thiophene-containing BODIPY derivatives, where the chloro group can be used to modulate photophysical properties or as a synthetic handle for further elaboration .

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